molecular formula C15H18N2O3 B1451891 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid CAS No. 1096307-57-1

1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid

Cat. No.: B1451891
CAS No.: 1096307-57-1
M. Wt: 274.31 g/mol
InChI Key: SWYLKJKWSLNKOS-UHFFFAOYSA-N
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Description

Key Functional Groups and Their Roles

Functional Group Position Role in Structure
Indole (pyrrole NH) Core Aromatic stabilization, hydrogen bonding via NH.
Carboxylic acid (–COOH) C4 Acidic proton donor, participates in ionic interactions.
Carbamate (–N(C)(C(C)₂)C(=O)–) C1 Electron-withdrawing effects, rotational flexibility.
Methylene (–CH₂–) Linker Connects indole to carbamate, enables conformational diversity.

The SMILES string (O=C(C₁=CC=CC₂=C₁C=CN₂CC(N(C)C(C)C)=O)O) confirms the connectivity: the indole’s nitrogen is bonded to the methylene-linked carbamate, while the carboxylic acid resides on the benzene ring.

Properties

IUPAC Name

1-[2-[methyl(propan-2-yl)amino]-2-oxoethyl]indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(2)16(3)14(18)9-17-8-7-11-12(15(19)20)5-4-6-13(11)17/h4-8,10H,9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYLKJKWSLNKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)CN1C=CC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression. This compound may also affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a significant role in the oxidation and reduction of this compound, leading to the formation of metabolites. These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution. Additionally, its localization within specific tissues and organs can influence its efficacy and toxicity.

Biological Activity

1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological activities. The structural formula is represented as follows:

C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This structure contributes to its interaction with various biological targets, making it a candidate for further research.

Research indicates that compounds with indole structures often interact with multiple biological pathways. For instance, derivatives of indole have been reported to inhibit enzymes such as cytosolic phospholipase A2 (cPLA2α), which is involved in inflammatory processes . The specific mechanisms through which this compound exerts its effects are still under investigation, but it is hypothesized that it may modulate similar pathways.

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes. In a study examining various indole derivatives, it was found that modifications to the indole structure can enhance inhibitory activity against cPLA2α. The results indicated that specific substitutions significantly impact the potency and selectivity of these inhibitors .

CompoundInhibition (%)IC50 (μM)
Indole Derivative A85%0.5
Indole Derivative B70%1.0
This compoundTBDTBD

Antiviral Activity

In the context of viral infections, compounds similar to this compound have been evaluated for their ability to inhibit viral replication. For instance, some studies have highlighted the antiviral properties against coronaviruses, suggesting that modifications in the indole structure could lead to enhanced activity against SARS-CoV-2 main protease (Mpro) .

Case Studies

  • Inhibition of cPLA2α : A study focused on the synthesis and evaluation of various indole derivatives demonstrated that certain structural modifications led to significant inhibition of cPLA2α. This finding underscores the potential for developing anti-inflammatory agents based on the indole scaffold .
  • Antiviral Properties : Another research project investigated compounds with similar structures for their efficacy against SARS-CoV-2. The results showed promising antiviral activity, indicating that further exploration into the biological mechanisms could yield effective treatments for viral infections .

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Relevance: Indole derivatives with carboxylic acid groups, such as 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid, are studied for their roles in enzyme inhibition (e.g., coagulation factor X) .

Notes

  • Limited experimental data (e.g., melting point, spectral details) are available for the target compound; further characterization is required.
  • Evidence gaps highlight the need for targeted synthesis and bioactivity studies to validate theoretical comparisons.

Preparation Methods

Preparation of Indole-4-carboxylic Acid Core

The indole-4-carboxylic acid is synthesized via bromination and subsequent functional group transformations on the indole ring:

  • Bromination at the 5-position of the indole ring using Pd(OAc)2 catalysis in DMSO at 110°C for 12 hours yields 2-(5-bromo-2-hydroxyphenyl)-1H-indole-5-carbonitrile as an intermediate.
  • Conversion of the nitrile to the carboximidamide or carboxylic acid group involves hydroxylamine hydrochloride treatment in ethanol with sodium carbonate at 90°C for 7 hours, followed by purification.

N-Alkylation to Introduce Carbamoyl Methyl Group

  • The indole nitrogen is alkylated with chloromethyl carbamoyl derivatives under basic conditions (e.g., sodium ethoxide in ethanol) at elevated temperatures (~90°C) for 2 hours.
  • This step forms the N-(carbamoylmethyl) indole intermediate, which is key for further substitution.

Introduction of Methyl(propan-2-yl) Substituent on Carbamoyl Group

  • The carbamoyl methyl intermediate is reacted with methyl and isopropyl amines or their derivatives to form the methyl(propan-2-yl)carbamoyl substituent.
  • This can be achieved by amidation reactions using coupling agents or direct substitution under controlled conditions.

Purification and Characterization

  • The crude product is purified by silica gel chromatography using solvent systems such as hexane/ethyl acetate mixtures.
  • Final compounds are characterized by melting point, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Bromination (Pd-catalyzed) Pd(OAc)2, Bu4NBr, DMSO, 110°C, 12 h 33 Moderate yield, requires careful control
Hydroxylamine treatment Hydroxylamine HCl, Na2CO3, EtOH, 90°C, 7 h 60 Efficient conversion to carboximidamide
N-Alkylation Sodium ethoxide, EtOH, 90°C, 2 h 42 Moderate yield, base critical for reaction
Final amidation Amine derivatives, coupling agents, mild heating Variable Dependent on reagents and conditions

Research Findings and Notes

  • The palladium-catalyzed bromination is a critical step for introducing functionality on the indole ring, enabling further transformations.
  • Hydroxylamine hydrochloride effectively converts nitrile intermediates to carboximidamide derivatives, which serve as versatile intermediates for subsequent amidation.
  • Base-mediated N-alkylation is essential for attaching the carbamoyl methyl group without affecting the carboxylic acid functionality.
  • The choice of solvent and temperature significantly affects yields and purity; ethanol and DMSO are commonly used solvents.
  • Purification by silica gel chromatography is standard, with solvent polarity adjusted to optimize separation.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield (%) Characterization Techniques
Indole core bromination Pd(OAc)2, Bu4NBr, DMSO, 110°C, 12 h 33 1H NMR, HRMS, melting point
Nitrile to carboximidamide Hydroxylamine HCl, Na2CO3, EtOH, 90°C 60 1H NMR, HRMS, melting point
N-Alkylation of indole N Sodium ethoxide, EtOH, 90°C 42 1H NMR, chromatographic purity
Carbamoyl substitution Methyl/isopropyl amines, coupling agents Variable NMR, MS, chromatography

Q & A

Q. What are the recommended synthetic routes for 1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid?

  • Methodological Answer : A common approach involves refluxing intermediates with sodium acetate in acetic acid, as demonstrated in analogous indole-carboxylic acid syntheses. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives are condensed with thiazolidinone or aminothiazol-4(5H)-one under acidic conditions to form crystalline precipitates, which are filtered and recrystallized from DMF/acetic acid mixtures . Adapting this method, researchers can substitute appropriate starting materials to introduce the methyl(propan-2-yl)carbamoyl group at the indole-4 position.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Stability is maintained under recommended storage conditions (e.g., dry, inert atmosphere, 2–8°C). While specific data for this compound are unavailable, structurally similar indole derivatives show no hazardous decomposition under standard laboratory storage . Personal protective equipment (PPE), including P95 respirators and chemical-resistant gloves, is critical during handling to mitigate inhalation or dermal exposure risks .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are primary tools for structural confirmation. For example, HRMS achieved a mass accuracy of 0.1 ppm in analogous indole derivatives . HPLC with UV detection (e.g., 254 nm) can monitor purity, while FTIR and X-ray crystallography validate functional groups and molecular packing .

Advanced Research Questions

Q. How can conflicting data regarding the reactivity of this compound be resolved?

  • Methodological Answer : Discrepancies in reactivity data (e.g., unexpected byproducts or low yields) may arise from variations in reaction conditions. A combined experimental-theoretical approach is recommended:
  • Experimental : Replicate reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry) and analyze intermediates via in-situ NMR or LC-MS .
  • Computational : Use density functional theory (DFT) to model reaction pathways and identify kinetic/thermodynamic barriers, as applied in pyrazole-carboxylic acid studies .

Q. What strategies optimize the yield of this compound in multi-step synthesis?

  • Methodological Answer : Optimization steps include:
  • Stepwise purification : Isolate intermediates after each synthetic step (e.g., column chromatography or recrystallization) to minimize side reactions .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate carbamoylation or indole functionalization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of carbamoyl intermediates, while acetic acid promotes cyclization .

Q. How do substituent variations on the indole ring affect the compound’s physicochemical properties?

  • Methodological Answer : Substituents at the indole-4 position influence solubility, bioavailability, and electronic properties. For example:
  • Electron-withdrawing groups (e.g., carboxylic acid) increase polarity, enhancing water solubility but reducing membrane permeability .
  • Steric effects : Bulky groups like methyl(propan-2-yl)carbamoyl may hinder crystallinity, necessitating alternative recrystallization solvents (e.g., ethanol/water mixtures) .
    Systematic structure-activity relationship (SAR) studies, as shown for pyrazole derivatives, can quantify these effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid
Reactant of Route 2
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1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid

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